molecular formula C27H25NO3 B11392257 3,7-dibenzyl-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3,7-dibenzyl-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11392257
M. Wt: 411.5 g/mol
InChI Key: MAVMYBFYODFXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-DIBENZYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound belonging to the class of chromeno[6,7-e][1,3]oxazin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chromene core fused with an oxazine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-DIBENZYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactionsKey reagents used in these reactions include aromatic aldehydes, amines, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,7-DIBENZYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized chromeno[6,7-e][1,3]oxazin derivatives .

Scientific Research Applications

3,7-DIBENZYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-DIBENZYL-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H25NO3

Molecular Weight

411.5 g/mol

IUPAC Name

3,7-dibenzyl-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C27H25NO3/c1-18-23-14-22-16-28(15-21-11-7-4-8-12-21)17-30-25(22)19(2)26(23)31-27(29)24(18)13-20-9-5-3-6-10-20/h3-12,14H,13,15-17H2,1-2H3

InChI Key

MAVMYBFYODFXCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.